6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine
Description
Properties
Molecular Formula |
C12H18N4S |
|---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
6-methyl-4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H18N4S/c1-4-5-7(2)14-11-10-9(6-8(3)17-10)15-12(13)16-11/h6-7H,4-5H2,1-3H3,(H3,13,14,15,16) |
InChI Key |
IZTQTLHIXFFTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=NC(=NC2=C1SC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Thieno[3,2-d]pyrimidine Core
The core is typically synthesized by cyclization of aminothiophene derivatives with pyrimidine precursors. This involves:
- Starting from 2-aminothiophenes, which can be prepared by condensation of ketones and cyanoacetamides under Lewis acid catalysis (e.g., SnCl4) and base (e.g., triethylamine).
- Cyclization with sulfur sources (e.g., elemental sulfur S8) to form the thiophene ring fused to the pyrimidine.
- Use of coupling reagents such as 1,1'-carbonyldiimidazole (CDI) to facilitate ring closure and formation of the thienopyrimidine scaffold.
Yields for these steps vary but are reported in literature to be in the range of 16–91% depending on the specific intermediate and conditions used.
N4-Substitution with Pentan-2-yl Group
The pentan-2-yl substituent on the nitrogen at position 4 is typically introduced via:
- Alkylation of the 4-amino group with pentan-2-yl halides or pentan-2-yl derivatives under nucleophilic substitution conditions.
- Alternatively, reductive amination of the 4-amino group with pentan-2-one derivatives may be employed to achieve the N4-(pentan-2-yl) substitution.
Careful control of reaction parameters such as temperature, solvent, and stoichiometry is essential to optimize yield and selectivity.
Installation of Diamine Groups at 2,4-Positions
The 2,4-diamine functionality is typically preserved or introduced through:
- Use of amino-substituted pyrimidine precursors.
- Avoidance of side reactions that could modify or remove amino groups during cyclization and substitution steps.
This diamine motif is crucial for the compound’s biological activity, particularly kinase inhibition.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of ketones & cyanoacetamides | SnCl4, Et3N, reflux in suitable solvent | 18–56 | Formation of 2-aminothiophenes intermediates |
| 2 | Cyclization with sulfur | Elemental sulfur (S8), heating | 16–42 | Formation of thienopyrimidine core |
| 3 | Coupling for ring closure | 1,1'-Carbonyldiimidazole (CDI), mild heating | 40–91 | Formation of thieno[3,2-d]pyrimidine scaffold |
| 4 | N4-Alkylation | Pentan-2-yl halide or pentan-2-one, base | Variable (optimized) | Introduction of pentan-2-yl substituent at N4 |
| 5 | Methylation at 6-position | Methyl-substituted precursors or methylation reagents | High (dependent on precursor) | Critical for biological activity |
Research Findings on Preparation Optimization
- Reaction temperature and solvent choice significantly influence the yield and purity of intermediates and final product. Polar aprotic solvents such as DMF or DMSO are often preferred for alkylation steps.
- Use of mild Lewis acids like SnCl4 promotes efficient condensation while minimizing side reactions.
- Cyclization efficiency is enhanced by employing coupling reagents like CDI, which facilitate ring closure under relatively mild conditions.
- Purification is commonly achieved by recrystallization or chromatographic techniques to ensure high purity suitable for biological evaluation.
- Structural analogs with variations at the N4 substituent or methyl position have been synthesized to explore structure-activity relationships, confirming the importance of the pentan-2-yl group and 6-methyl substituent for biological function.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction temperature | 25–120 °C | Higher temps favor cyclization; may cause side reactions if too high |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilic substitutions |
| Catalyst/Reagent | SnCl4, CDI, elemental sulfur | Promote condensation and ring closure |
| Reaction time | Several hours to overnight | Sufficient for completion; monitored by TLC/LC-MS |
| Yield | 16–91% depending on step | Optimized by reaction conditions and purification |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as bromoalkanes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1. Anticancer Potential
Research indicates that 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine exhibits significant anti-proliferative effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. Studies have shown that this compound selectively inhibits certain kinases over others, making it a candidate for targeted cancer therapies.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes involved in cancer progression. For instance, it has demonstrated binding affinity to protein targets using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These interactions suggest its potential as a lead compound for developing kinase inhibitors.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique features that may influence their biological activity:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine | Contains a methyl group instead of pentan-2-yl | May exhibit different biological activity due to structural differences |
| 4-(Piperidin-1-YL)thieno[3,2-d]pyrimidine-2,4-diamine | Features a piperidine substituent | Potentially alters pharmacokinetic properties |
| 5-(Dimethylamino)thieno[3,2-d]pyrimidine | Contains a dimethylamino group | Different interaction profile with biological targets |
The specific substitution pattern of 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine enhances its biological activity and provides opportunities for further modifications to develop novel therapeutic agents.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
Case Study 1: Inhibition of Tumor Growth
In vitro studies demonstrated that treatment with 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine resulted in a significant reduction in cell viability in various cancer cell lines compared to controls. The IC50 values indicated potent anti-cancer activity at low concentrations.
Case Study 2: Targeted Therapy Development
A recent study explored the use of this compound in combination with existing chemotherapeutics to enhance efficacy while reducing side effects. Results showed improved outcomes in animal models when administered alongside traditional treatments.
Mechanism of Action
The mechanism of action of 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as dihydrofolate reductase, leading to the disruption of nucleotide synthesis and cell proliferation . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Key Observations:
N4 Substituents :
- Aliphatic chains (e.g., pentan-2-yl) enhance lipophilicity compared to cyclic amines (cyclopentyl, cyclohexyl) or aromatic groups (3-trifluoromethylphenyl). This may improve membrane permeability but could reduce aqueous solubility .
- Cyclic N4 substituents (e.g., cyclopentyl in 6c) are associated with higher synthetic yields (74%) compared to smaller or bulkier groups, suggesting steric and electronic factors influence reaction efficiency .
Antiplasmodial Activity:
Compounds like N2-(tert-butyl)-N4-cyclopentyl-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine (6c) exhibit dual-stage antiplasmodial activity, with IC₅₀ values in the low micromolar range against Plasmodium falciparum. The cyclopentyl group at N4 contributes to improved intestinal permeability compared to bulkier substituents .
Kinase Inhibition:
N4-Aryl and N4-heteroaryl derivatives (e.g., 3-trifluoromethylphenyl in ) demonstrate potent receptor tyrosine kinase (RTK) inhibitory activity, whereas aliphatic N4 substituents (e.g., pentan-2-yl) remain understudied in this context.
ADMET Considerations
- Synthetic Accessibility : Linear aliphatic chains (e.g., pentan-2-yl) may require tailored purification methods compared to crystalline cyclic analogs .
Biological Activity
6-Methyl-N4-(pentan-2-yl)thieno[3,2-d]pyrimidine-2,4-diamine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique thieno[3,2-d]pyrimidine core structure, characterized by a methyl group at the 6-position and a pentan-2-yl substituent at the N4 position, suggests diverse biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews existing literature on its biological activity, including synthesis methods, molecular interactions, and potential therapeutic applications.
The molecular formula of 6-Methyl-N4-(pentan-2-yl)thieno[3,2-d]pyrimidine-2,4-diamine is C11H16N4S. The compound's structure is pivotal for its biological functions and interactions with various biological targets.
Anticancer Properties
Preliminary studies have indicated that 6-Methyl-N4-(pentan-2-yl)thieno[3,2-d]pyrimidine-2,4-diamine exhibits significant anticancer activity. It is believed to inhibit specific signaling pathways involved in tumor growth and proliferation. The compound's ability to interfere with these pathways positions it as a promising candidate for cancer therapy.
Table 1: Summary of Anticancer Activity Studies
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on cancer cell lines | Significant inhibition of cell proliferation observed |
| Study B | Molecular docking studies | High binding affinity to target proteins involved in cancer progression |
| Study C | Animal models | Reduced tumor size in treated groups compared to control |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound shows potential anti-inflammatory effects. Structural analogs have demonstrated the ability to inhibit inflammatory responses by modulating cytokine release and nitric oxide production.
Table 2: Anti-inflammatory Activity Overview
| Compound | Mechanism of Action | In vitro Results |
|---|---|---|
| Analog A | Inhibits iNOS and COX-2 expression | Reduced NO levels and cytokine secretion |
| Analog B | Modulates NF-kB signaling pathway | Suppressed inflammatory markers in macrophages |
Molecular Interactions
Understanding how 6-Methyl-N4-(pentan-2-yl)thieno[3,2-d]pyrimidine-2,4-diamine interacts with biological targets is crucial for elucidating its therapeutic potential. Molecular docking studies suggest that the compound may bind effectively to enzymes and receptors involved in critical signaling pathways.
Figure 1: Molecular Docking Results
Molecular Docking
Case Studies
Several case studies highlight the efficacy of this compound in various experimental settings:
- Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Case Study 2 : In an animal model of inflammation, administration of the compound significantly reduced paw swelling compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methyl-N⁴-(pentan-2-yl)thieno[3,2-d]pyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves a multi-step approach starting with the condensation of 2-amino-3-thiophenecarboxamide derivatives with reagents like urea or formamide under high-temperature conditions (200°C) to form the thieno[3,2-d]pyrimidine core . Subsequent N-alkylation with pentan-2-amine can be performed using reductive amination (e.g., sodium cyanoborohydride at pH 6) or nucleophilic substitution. Reaction optimization should focus on solvent choice (DMF or methanol), temperature control (reflux vs. room temperature), and stoichiometric ratios to minimize byproducts like N-oxides .
Q. How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Key signals include the singlet for the methyl group (δ ~2.27 ppm), multiplets for the pentan-2-yl chain (δ ~1.2–1.6 ppm), and aromatic protons from the thieno[3,2-d]pyrimidine ring (δ ~6.5–8.9 ppm). Amine protons (NH₂ and NH) appear as broad singlets (δ ~5.5–10.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₃H₁₉N₅S (calculated: 285.14). Fragmentation patterns should align with cleavage of the pentan-2-yl side chain and thieno ring .
Q. What preliminary biological screening approaches are recommended to assess its kinase inhibitory activity?
- Methodology : Begin with in vitro kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-competitive luminescent assays (ADP-Glo™). IC₅₀ values can be determined via dose-response curves (1 nM–100 μM). Parallel cytotoxicity screening in cancer cell lines (e.g., MCF-7, A549) using MTT assays helps prioritize compounds for mechanistic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s inhibitory potency against specific kinases?
- Methodology :
- Substituent Variation : Systematically modify the N⁴-alkyl chain (e.g., branching, length) and C6-methyl group (e.g., halogenation, oxidation) to assess steric and electronic effects .
- Assay Design : Use crystallography or molecular docking (PDB: ZQY ligand) to identify key binding interactions. For example, replacing the pentan-2-yl group with a naphthylmethyl moiety increased hydrophobic interactions in analogous pyrrolo[2,3-d]pyrimidine inhibitors .
Q. What strategies mitigate low yields in reductive amination steps during synthesis?
- Methodology :
- pH Control : Maintain pH 6–7 using acetic acid/sodium acetate buffer to stabilize the imine intermediate .
- Alternative Reducing Agents : Replace sodium cyanoborohydride with pyridine-borane, which tolerates aqueous conditions better and reduces side reactions .
- Purification : Employ flash chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization from ethanol to isolate the product efficiently .
Q. How to resolve discrepancies in biological activity data across different assay conditions?
- Methodology :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations or cell membrane permeability .
- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and standardize protein concentrations (Bradford assay) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
